molecular formula C13H29ISn B1310542 Tributyl(iodomethyl)stannane CAS No. 66222-29-5

Tributyl(iodomethyl)stannane

Cat. No.: B1310542
CAS No.: 66222-29-5
M. Wt: 431 g/mol
InChI Key: XEKIDGIZQAEOKB-UHFFFAOYSA-N
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Description

Tributyl(iodomethyl)stannane is an organotin compound with the molecular formula C13H29ISn. It is a versatile reagent used in organic synthesis, particularly in radical reactions. The compound is characterized by the presence of a tin atom bonded to three butyl groups and one iodomethyl group, making it a valuable intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(iodomethyl)stannane can be synthesized through the reaction of tributyltin hydride with iodomethane. The reaction typically occurs under mild conditions, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The general reaction scheme is as follows:

Bu3SnH+CH3IBu3SnCH2I+H2\text{Bu}_3\text{SnH} + \text{CH}_3\text{I} \rightarrow \text{Bu}_3\text{SnCH}_2\text{I} + \text{H}_2 Bu3​SnH+CH3​I→Bu3​SnCH2​I+H2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tributyl(iodomethyl)stannane undergoes various types of chemical reactions, including:

    Radical Reactions: It is commonly used in radical reactions, such as the Barton-McCombie deoxygenation and radical cyclizations.

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new carbon-tin bonds.

Common Reagents and Conditions

    Radical Initiators: Azobisisobutyronitrile (AIBN) is often used as a radical initiator in reactions involving this compound.

    Solvents: Organic solvents such as toluene and dichloromethane are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed

Scientific Research Applications

Tributyl(iodomethyl)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(iodomethyl)stannane in radical reactions involves the generation of a tin-centered radical. This radical can undergo various transformations, including hydrogen atom transfer and radical addition to unsaturated substrates. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its iodomethyl group, which allows for specific radical and substitution reactions that are not possible with other organotin compounds. This makes it a valuable reagent in organic synthesis and industrial applications .

Biological Activity

Tributyl(iodomethyl)stannane, an organotin compound with the molecular formula C13H29ISn\text{C}_{13}\text{H}_{29}\text{ISn}, has garnered attention in organic synthesis due to its diverse biological activities and applications. This article explores its biological activity, focusing on its synthesis, reactivity, and implications in medicinal chemistry.

This compound is characterized by a tributyl group attached to a carbon that is bonded to an iodine atom. This structure allows for significant reactivity, particularly in nucleophilic substitution reactions. The C-I bond readily undergoes reactions with various nucleophiles, facilitating the introduction of functional groups at the α-position of organic molecules .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct halogenation of tributylstannane with iodomethane.
  • Tin-lithium exchange , where one butyl group is replaced by a lithium atom, forming reactive intermediates.

1. Toxicological Effects

This compound exhibits notable toxicity, similar to other organotin compounds. Its harmful effects have been documented in various studies:

  • It has been shown to induce apoptosis in T lymphocytes and disrupt immune function by altering cytokine profiles (e.g., increasing IL-10 while decreasing IL-12) in murine models .
  • Exposure to this compound resulted in thymic atrophy and reduced lymphocyte populations in spleens and lymph nodes .

2. Applications in Medicinal Chemistry

This compound serves as a versatile reagent in organic synthesis, particularly for the preparation of biologically active compounds:

  • Synthesis of N-Heterocycles : It plays a crucial role in synthesizing functionalized N-heterocycles, which are essential in drug development. For instance, it has been utilized in the synthesis of HIV NNRTI Doravirine through palladium-catalyzed reactions .
  • C-H Functionalization : Recent advances have highlighted its use in photoredox C-H arylation and vinylation processes, allowing for the direct functionalization of piperazines and other heterocycles .

Case Study 1: Synthesis of HIV NNRTI Doravirine

In a study focused on synthesizing benzylic amines, this compound was employed as a reagent to generate aldehydes necessary for subsequent reactions. The results indicated that the compound could effectively facilitate the formation of key intermediates for HIV drug synthesis .

Case Study 2: Immunomodulatory Effects

Research investigating the immunomodulatory effects of tributyltin (TBT), closely related to this compound, revealed significant alterations in immune responses. For example, TBT exposure led to increased levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) while decreasing IL-2 levels critical for T cell maturation .

Comparative Analysis

The following table compares this compound with other organotin compounds based on their structural features and applications:

Compound NameStructureKey Features
This compoundC13H29ISn\text{C}_{13}\text{H}_{29}\text{ISn}High reactivity; used for nucleophilic substitutions
TributylstannaneC12H27Sn\text{C}_{12}\text{H}_{27}\text{Sn}Reducing agent; less toxic
Tributyltin chlorideC12H27ClSn\text{C}_{12}\text{H}_{27}\text{ClSn}Commonly used in Stille coupling; moderate toxicity
Trimethylsilyl iodideC3H9ISi\text{C}_{3}\text{H}_{9}\text{ISi}Used for silylation reactions; smaller size affects reactivity

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tributyl(iodomethyl)stannane that influence its reactivity in organometallic reactions?

  • Methodological Answer: Key properties include its Lewis acidity, steric bulk from tributyl groups, and the lability of the iodomethyl moiety. Reactivity can be assessed via nuclear magnetic resonance (NMR) spectroscopy to monitor bond dissociation energies and X-ray crystallography to determine molecular geometry. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into thermal stability. Solubility in polar vs. nonpolar solvents (e.g., hexane vs. THF) affects reaction rates and should be optimized using Hansen solubility parameters .

Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions affect yield and purity?

  • Methodological Answer: A common route involves the reaction of tributyltin hydride with iodomethane in the presence of a radical initiator (e.g., AIBN) under inert atmosphere. Yield optimization requires controlling temperature (typically 60–80°C) and stoichiometric ratios (Sn-H to iodomethane). Purification via column chromatography (silica gel, hexane/ethyl acetate) removes byproducts like tributyltin iodide. Purity is validated using gas chromatography-mass spectrometry (GC-MS) and 119^{119}Sn NMR. Excess iodomethane (>1.2 equiv) improves yield but may necessitate additional purification steps .

Q. How is this compound typically characterized to confirm structural integrity and purity?

  • Methodological Answer: Multinuclear NMR (1^1H, 13^{13}C, 119^{119}Sn) identifies characteristic peaks: 119^{119}Sn NMR typically shows a singlet near δ -20 ppm. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks. Elemental analysis validates stoichiometry (C, H, Sn, I percentages). Purity assays via inductively coupled plasma mass spectrometry (ICP-MS) quantify trace metal impurities, which can interfere with catalytic applications .

Advanced Research Questions

Q. How does this compound mediate radical cyclization reactions, and what spectroscopic or computational methods validate the proposed mechanisms?

  • Methodological Answer: The compound acts as a radical initiator via homolytic cleavage of the Sn–C bond. Electron paramagnetic resonance (EPR) spectroscopy detects transient radical intermediates. Computational studies (DFT calculations) map reaction pathways and transition states, comparing activation energies for alternative mechanisms. Kinetic isotope effects (KIEs) and trapping experiments with TEMPO confirm radical involvement. Comparative studies with deuterated analogs (Sn–CD2I\text{Sn–CD}_2\text{I}) elucidate hydrogen abstraction steps .

Q. What are the challenges in achieving enantioselective transformations using this compound, and how can chiral ligands or solvent effects address these limitations?

  • Methodological Answer: The bulky tributyl groups hinder asymmetric induction. Chiral ligands (e.g., BINOL-derived phosphates) can coordinate to tin, modifying stereoelectronic environments. Solvent polarity (e.g., DMF vs. toluene) influences ligand association constants. Enantiomeric excess (ee) is quantified via chiral HPLC or 19^{19}F NMR with derivatizing agents. Case studies in Stille couplings demonstrate ligand-accelerated catalysis but require rigorous exclusion of moisture to prevent hydrolysis .

Q. How does the stability of this compound vary under different storage conditions, and what analytical techniques are most effective in monitoring its decomposition over time?

  • Methodological Answer: Stability is assessed via accelerated aging tests (40°C/75% RH for 1 month). Decomposition products (e.g., tributyltin oxide) are tracked using GC-MS and Fourier-transform infrared (FTIR) spectroscopy. 119^{119}Sn NMR detects Sn–O bond formation. Argon-filled ampoules and storage at -20°C in amber vials minimize photolytic and oxidative degradation. Kinetic modeling (Arrhenius plots) predicts shelf life under varying conditions .

Q. How can computational modeling be integrated with experimental studies to predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer: Molecular dynamics (MD) simulations model solvent effects on Sn–C bond dissociation. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic behavior. Machine learning algorithms correlate experimental yields with descriptors like solvent polarity index or steric parameters. Validation involves synthesizing predicted derivatives and comparing observed vs. computed 119^{119}Sn NMR shifts .

Q. What safety protocols are recommended for handling this compound in laboratory settings, particularly concerning its neurotoxic and environmental hazards?

  • Methodological Answer: Use fume hoods for all procedures. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste must be neutralized with aqueous KMnO4_4 to oxidize organotin residues before disposal. Environmental toxicity is assessed via Daphnia magna bioassays (EC50_{50} values). OSHA guidelines mandate air monitoring for tin particulates during large-scale syntheses .

Q. Data Analysis and Reproducibility

Q. How can researchers statistically analyze the efficiency of this compound in cross-coupling reactions compared to other organotin reagents?

  • Methodological Answer: Use ANOVA to compare yields across reagent classes (e.g., tributyl vs. trimethylstannanes). Reaction efficiency metrics include turnover number (TON) and kobsk_{\text{obs}} from kinetic studies. Principal component analysis (PCA) correlates steric/electronic parameters (Tolman cone angles, Hammett constants) with catalytic activity. Reproducibility requires strict control of catalyst loading (±1 mol%) and degassing protocols .

Q. What steps are critical for ensuring the reproducibility of synthetic outcomes when using this compound in multi-step organic syntheses?

  • Methodological Answer: Standardize reaction parameters (temperature ramp rates, stir speeds) using automated reactors. Document moisture content (Karl Fischer titration) of solvents and reagents. Interlaboratory validation via ring tests identifies critical variables (e.g., trace O2_2 levels). Open-access datasets (e.g., Zenodo) archive raw NMR and chromatographic data for peer verification .

Properties

IUPAC Name

tributyl(iodomethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH2I.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKIDGIZQAEOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29ISn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446263
Record name Stannane, tributyl(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66222-29-5
Record name Stannane, tributyl(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(iodomethyl)stannane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of triphenylphosphine (70 g, 0.27 mol) and tetrahydrofuran (500 mL) was added dropwise a mixture of N-iodosuccinimide (60 g, 0.27 mol) and tetrahydrofuran (500 mL) at 0° C., and then the reaction mixture was stirred for 30 minutes at 0° C. To this mixture was added dropwise tributylstannyl-methanol (71 g, 0.22 mol) described in Manufacturing Example 197-2-1 at 0° C., and then the reaction mixture was stirred for 20 minutes at 0° C. The reaction mixture was stirred overnight at room temperature. Diethyl ether and water were added to the reaction mixture, and the organic layer was separated. The organic layer was washed first with a saturated sodium thiosulfate aqueous solution and then with saturated aqueous sodium chloride. The organic layer was separated, and was concentrated under a reduced pressure. Heptane (400 mL) was added to the residue and filtered. The solvent in the filtrate was evaporated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane) to obtain the title compound (90 g, 94%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
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reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

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